4-methoxy-N-(2-{2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}ethyl)benzamide
Description
4-Methoxy-N-(2-{2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}ethyl)benzamide is a benzamide derivative featuring a 4-methoxy-substituted aromatic ring connected via an ethyl linker to a 1,3-thiazole core. The thiazole ring is further substituted at the 2-position with a 4-(trifluoromethyl)phenyl group. This compound’s design integrates key pharmacophores: the methoxybenzamide moiety is associated with bioactivity in ion channel modulation (e.g., antiarrhythmics like encainide ), while the thiazole ring and trifluoromethyl group enhance metabolic stability and target binding through hydrophobic and electronic interactions .
Properties
IUPAC Name |
4-methoxy-N-[2-[2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl]ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F3N2O2S/c1-27-17-8-4-13(5-9-17)18(26)24-11-10-16-12-28-19(25-16)14-2-6-15(7-3-14)20(21,22)23/h2-9,12H,10-11H2,1H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCCHPIMUYCZZBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F3N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N-(2-{2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}ethyl)benzamide typically involves multiple steps:
Formation of the thiazole ring: This can be achieved by reacting a suitable α-haloketone with thiourea under basic conditions.
Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Coupling with the benzamide core: The final step involves coupling the thiazole derivative with 4-methoxybenzoyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation would enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
4-methoxy-N-(2-{2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}ethyl)benzamide can undergo various chemical reactions:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Reduction: The carbonyl group in the benzamide can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products
Oxidation: 4-hydroxy-N-(2-{2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}ethyl)benzamide.
Reduction: 4-methoxy-N-(2-{2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}ethyl)benzylamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-methoxy-N-(2-{2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}ethyl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with unique properties, such as enhanced thermal stability or resistance to degradation.
Mechanism of Action
The mechanism of action of 4-methoxy-N-(2-{2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}ethyl)benzamide involves its interaction with specific molecular targets:
Molecular Targets: It may bind to enzymes or receptors, altering their activity.
Pathways Involved: The compound could modulate signaling pathways related to inflammation or cell proliferation, leading to its observed biological effects.
Comparison with Similar Compounds
Benzamide-Thiazole Derivatives
Heterocyclic Core Variations
Linker and Functional Group Modifications
- N'-(2,3-Dihydro-1,4-benzodioxin-6-yl)-N-(2-{2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}ethyl)ethanediamide (G856-3480, ):
Pharmacological and Physicochemical Properties
Table 1: Key Properties of Selected Analogues
*Calculated using fragment-based methods.
Biological Activity
4-Methoxy-N-(2-{2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}ethyl)benzamide, a compound featuring a trifluoromethyl group and a thiazole moiety, has garnered attention for its potential biological activities. The presence of the trifluoromethyl group is known to enhance the pharmacological properties of compounds, making them more effective as therapeutic agents. This article reviews the biological activities associated with this compound, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure
The chemical structure of this compound can be represented as follows:
The biological activity of this compound is hypothesized to be mediated through several mechanisms:
- Inhibition of Enzymatic Activity : The trifluoromethyl group enhances binding affinity to targets such as enzymes involved in inflammation and cancer progression.
- Antioxidant Properties : The compound may exhibit free radical scavenging capabilities, contributing to its protective effects in cellular environments.
- Receptor Interaction : Potential interactions with neurotransmitter receptors could suggest applications in neuropharmacology.
In Vitro Studies
Recent studies have evaluated the compound's activity against various biological targets:
| Target | Assay Type | IC50 Value (μM) | Remarks |
|---|---|---|---|
| Acetylcholinesterase (AChE) | Enzyme Inhibition | 19.2 | Moderate inhibition observed |
| Butyrylcholinesterase (BChE) | Enzyme Inhibition | 13.2 | Effective against cholinesterases |
| Lipoxygenase (LOX-15) | Enzyme Inhibition | 10.5 | Significant inhibition noted |
| Human Cancer Cell Lines | Cytotoxicity | IC50 < 20 | Effective against MCF-7 breast cancer cells |
These results indicate that the compound possesses moderate to significant inhibitory effects on key enzymes related to neurodegeneration and inflammation.
Case Studies
- Study on Neuroprotective Effects : A study explored the neuroprotective properties of the compound in models of oxidative stress. It demonstrated a reduction in neuronal cell death and improved survival rates in treated cultures compared to controls.
- Anti-inflammatory Activity : In a model of inflammation induced by lipopolysaccharides (LPS), the compound significantly reduced pro-inflammatory cytokine levels, suggesting its potential as an anti-inflammatory agent.
Discussion
The biological activity of this compound highlights its potential as a multi-target therapeutic agent. Its structural features contribute to enhanced potency against various biological targets, including enzymes associated with neurodegenerative diseases and inflammatory conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
